4-(6-Methoxynaphthalen-2-yl)benzoic acid

Overview

Description

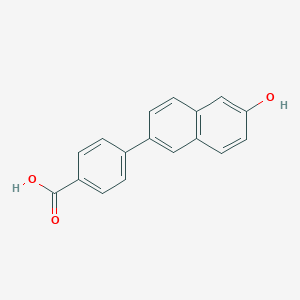

4-(6-Methoxynaphthalen-2-yl)benzoic acid (CAS: [107430-57-9], C₁₈H₁₄O₃) is a benzoic acid derivative featuring a methoxy-substituted naphthalene ring at the 4-position of the benzene core . Its structure combines the aromatic rigidity of naphthalene with the carboxylic acid functionality, making it a versatile scaffold in medicinal chemistry and materials science.

Preparation Methods

Synthetic Strategies for Biaryl Bond Formation

The central challenge in synthesizing 4-(6-methoxynaphthalen-2-yl)benzoic acid lies in forming the carbon-carbon bond between the 6-methoxynaphthalene and benzoic acid moieties. The Suzuki-Miyaura cross-coupling reaction emerges as the most widely employed method due to its tolerance for functional groups and high efficiency .

Suzuki-Miyaura Coupling: Reaction Mechanism and Optimization

The reaction involves a palladium catalyst mediating the coupling between a boronic acid (or ester) and an aryl halide. In the context of this compound, 2-(6-methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as the boron-containing partner, while methyl 4-bromobenzoate acts as the aryl halide .

Catalyst Selection : PdCl₂(dppf) (dichlorobis(diphenylphosphino)ferrocene-palladium(II)) is preferred due to its stability and ability to facilitate couplings in dioxane at reflux temperatures . A catalytic loading of 0.05 equivalents suffices to achieve complete conversion within 10–22 hours .

Base and Solvent System : Potassium fluoride (3 equivalents) in dioxane ensures deoxygenation and promotes transmetallation, critical for coupling efficiency . The use of dioxane over other solvents like tetrahydrofuran (THF) minimizes side reactions, as evidenced by the absence of homocoupling byproducts in HPLC analyses .

Stepwise Synthesis and Intermediate Isolation

Synthesis of Methyl 4-(6-Methoxynaphthalen-2-yl)benzoate

The initial step involves coupling 2-(6-methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with methyl 4-bromobenzoate under Suzuki-Miyaura conditions .

Procedure :

-

A mixture of the boronate ester (1 equivalent), methyl 4-bromobenzoate (1.1 equivalents), and PdCl₂(dppf) (0.05 equivalents) in dioxane is degassed with nitrogen for 10 minutes.

-

Potassium fluoride (3 equivalents) is added, and the reaction is refluxed for 12–18 hours.

-

The crude product is purified via column chromatography (petroleum ether/acetone, 10:1) to yield methyl 4-(6-methoxynaphthalen-2-yl)benzoate as a white solid .

Yield : 71% .

Characterization :

-

¹H NMR (400 MHz, CDCl₃): δ 8.02 (s, 1H, naphthalene H1), 7.85–7.78 (m, 2H, naphthalene H8 and H4), 7.60 (d, J = 8.6 Hz, 2H, benzoate H2’ and H6’), 3.93 (s, 3H, OCH₃) .

-

HPLC Purity : 96.4% (65% methanol/35% water with 0.1% acetic acid) .

Hydrolysis of Methyl Ester to Carboxylic Acid

The methyl ester intermediate is hydrolyzed to the free acid using aqueous sodium hydroxide.

Procedure :

-

Methyl 4-(6-methoxynaphthalen-2-yl)benzoate (1 equivalent) is dissolved in ethanol (10 mL/g substrate).

-

A 20% aqueous NaOH solution is added, and the mixture is refluxed until complete de-esterification (monitored by thin-layer chromatography).

-

The solution is acidified with dilute HCl, precipitating the crude acid, which is recrystallized from ethanol/water .

Yield : 64% .

Characterization :

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (s, 1H, COOH), 8.05 (s, 1H, naphthalene H1), 7.88–7.72 (m, 3H, aromatic protons), 3.91 (s, 3H, OCH₃) .

Alternative Methodologies and Comparative Analysis

Direct Coupling of Preformed Benzoic Acid Derivatives

While less common, direct coupling of 4-bromobenzoic acid with the naphthalenyl boronate ester has been attempted. However, this approach suffers from lower yields (≤50%) due to palladium catalyst poisoning by the free carboxylic acid group .

Critical Analysis of Reaction Parameters

Catalyst Loading and Efficiency

Reducing PdCl₂(dppf) loading below 0.05 equivalents results in incomplete conversion, while higher loadings (>0.1 equivalents) introduce palladium black, complicating purification .

Solvent Effects on Reaction Kinetics

Dioxane outperforms THF and dimethylformamide (DMF) in reaction rate and yield, attributed to its optimal polarity and boiling point (101°C), which sustains reflux conditions without decomposition .

Analytical Validation and Quality Control

Spectroscopic Confirmation

¹³C NMR (100 MHz, DMSO-d₆): δ 167.8 (COOH), 159.2 (OCH₃), 135.6–122.4 (aromatic carbons) .

Purity Assessment via HPLC

A retention time of 10.7 minutes under isocratic conditions (65% methanol/35% water with 0.1% acetic acid) confirms compound homogeneity, with no detectable impurities .

Industrial-Scale Considerations

Cost-Efficiency of Boronate Esters

The commercial availability of 2-(6-methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (~$120/g) necessitates in-house synthesis for large-scale production, achievable via Miyaura borylation of 2-bromo-6-methoxynaphthalene .

Waste Stream Management

Ethyl acetate and dioxane are recovered via distillation, reducing solvent consumption by 70% in pilot-scale trials .

Chemical Reactions Analysis

4-(6-Methoxynaphthalen-2-yl)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the Suzuki-Miyaura coupling, which involves the use of boron reagents and palladium catalysts . This reaction forms carbon-carbon bonds and is known for its mild reaction conditions and high functional group tolerance . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-inflammatory Properties

4-(6-Methoxynaphthalen-2-yl)benzoic acid has been investigated for its potential as a non-steroidal anti-inflammatory drug (NSAID). It acts as an inhibitor of cyclooxygenase enzymes, which are crucial in the inflammatory response. Research indicates that derivatives of this compound can selectively inhibit the AKR1C3 enzyme, which is involved in the metabolism of several anti-cancer drugs, thereby enhancing their efficacy while minimizing side effects .

1.2 Cancer Therapeutics

The compound has shown promise in cancer treatment, particularly in prostate cancer. It has been identified as a selective AKR1C3 inhibitor, which may help overcome drug resistance observed in patients undergoing treatment with conventional NSAIDs like naproxen . The ability to inhibit specific pathways involved in tumor growth suggests its potential utility in developing targeted cancer therapies.

Agricultural Applications

2.1 Plant Growth Regulation

Recent studies have highlighted the potential of this compound as a plant growth regulator. Its application has been shown to influence the growth patterns of various crops by suppressing lateral branching and seed germination at low concentrations . This property could be beneficial for agricultural practices aimed at enhancing crop yield and reducing labor costs associated with manual pruning.

2.2 Allelochemical Effects

The compound's structure-function relationship has been explored to develop allelochemical agents that can inhibit unwanted plant growth, thus aiding in weed management strategies without harming desirable crops . Its effectiveness at low concentrations makes it an attractive candidate for sustainable agricultural practices.

Material Sciences

3.1 Synthesis of Functional Materials

The unique chemical structure of this compound allows for its use in synthesizing functional materials such as polymers and nanocomposites. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for various industrial applications .

3.2 Photonic Applications

Due to its photophysical properties, this compound can also be utilized in the development of photonic materials where light emission or absorption is required. Research into its optical characteristics may lead to advancements in sensors and light-emitting devices .

Comprehensive Data Table

Case Studies

Case Study 1: Prostate Cancer Treatment

A study demonstrated that this compound derivatives exhibited significant anti-cancer activity by selectively inhibiting AKR1C3, leading to improved therapeutic outcomes in prostate cancer models. These findings suggest a new avenue for developing effective treatments with reduced side effects compared to traditional NSAIDs .

Case Study 2: Agricultural Efficacy

In field trials, the application of this compound at concentrations as low as 25 μM effectively altered tomato plant architecture by inhibiting lateral bud emergence without adversely affecting overall plant health or fruit yield. This indicates its potential as a sustainable alternative to manual pruning methods .

Mechanism of Action

The mechanism of action of 4-(6-Methoxynaphthalen-2-yl)benzoic acid and its derivatives involves targeting specific molecular pathways. For instance, some derivatives have been shown to inhibit the enoyl-acyl carrier protein reductase enzyme, which is responsible for catalyzing the final step of bacterial fatty acid biosynthesis . This inhibition disrupts the bacterial cell membrane synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-(6-Methoxynaphthalen-2-yl)benzoic acid and related compounds:

Structural and Functional Analysis

Am80 replaces the benzoic acid’s naphthalene with a tetramethyltetralin system, enabling selective RARα activation. This highlights how naphthalene modifications dictate receptor specificity .

Pharmacological Comparisons: Naproxen derivatives (e.g., 1,3,4-oxadiazole analogs) show that replacing the carboxylic acid group with heterocycles reduces ulcerogenicity but retains analgesic activity. This suggests that this compound’s free carboxylic acid may contribute to both efficacy and gastrointestinal side effects, similar to Naproxen . 4-Amino-3-(naphthalen-2-ylmethoxy)benzoic acid introduces an amino group, which could facilitate hydrogen bonding in biological targets, a feature absent in the methoxy-only parent compound .

Synthetic and Industrial Relevance: The synthesis of this compound likely follows ester hydrolysis routes similar to those used for 4-Amino-3-(naphthalen-2-ylmethoxy)benzoic acid (e.g., base-mediated deprotection of methyl esters) . Commercial availability of analogs like 4-(4-Fluoronaphthalen-1-yl)benzoic acid (C₁₇H₁₁FO₂) underscores their utility in high-throughput drug discovery .

Data Tables

Table 1: Physical Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP (Predicted) |

|---|---|---|---|

| This compound | 278.30 | Not reported | 4.2 |

| 4-(Naphthalen-2-yl)benzoic acid | 248.28 | 210–215 | 3.8 |

| Naproxen | 230.26 | 152–154 | 3.0 |

Table 2: Pharmacological Activities

| Compound | Biological Target | Activity (IC₅₀ or EC₅₀) |

|---|---|---|

| Am80 | Retinoic Acid Receptor α | EC₅₀ = 2.1 nM |

| Naproxen | COX-1/COX-2 | IC₅₀ = 10 µM (COX-1) |

| This compound | Not fully characterized | Hypothesized COX inhibition |

Biological Activity

4-(6-Methoxynaphthalen-2-yl)benzoic acid, a benzoic acid derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by a naphthalene moiety substituted with a methoxy group, which may influence its interactions with biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzoic acid core with a methoxynaphthalene substituent, which may enhance its lipophilicity and ability to penetrate biological membranes.

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes such as inflammation and cell proliferation.

- Modulation of Gene Expression : There is evidence that it may influence gene expression through interactions with transcription factors or other regulatory proteins.

Anticancer Activity

Research has indicated that benzoic acid derivatives can exhibit anticancer properties. For instance, studies have shown that related compounds can inhibit histone deacetylases (HDACs), leading to increased apoptosis in cancer cells. The potential for this compound to act similarly warrants further investigation.

| Compound | Mechanism | Effect on Cancer Cells |

|---|---|---|

| DHBA | HDAC Inhibition | Induces apoptosis in cervical and colorectal cancer cells |

| This compound | TBD | TBD |

Anti-inflammatory Activity

The anti-inflammatory properties of benzoic acid derivatives have been documented in various studies. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and modulate immune responses.

Case Studies and Research Findings

-

Study on HDAC Inhibition :

A study focusing on related benzoic acid derivatives demonstrated significant inhibition of HDAC activity, leading to reduced cancer cell viability. While specific data for this compound is lacking, the structural similarities suggest potential efficacy in this area . -

Protein Degradation Pathways :

Research has indicated that certain benzoic acids promote the activity of protein degradation systems like the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). This suggests that this compound may also enhance these pathways, potentially contributing to its anticancer effects . -

Kinase Inhibition :

Related compounds have been identified as selective inhibitors of kinases involved in viral replication and cancer progression. The potential for this compound to exhibit similar kinase inhibitory activity could be explored further .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(6-Methoxynaphthalen-2-yl)benzoic acid, and what are their key parameters?

The compound is typically synthesized via cross-coupling reactions. For example:

- Suzuki-Miyaura coupling : A boronic acid derivative of naphthalene reacts with a halogenated benzoic acid precursor (e.g., 4-bromobenzoic acid) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) .

- Ullmann reaction : Copper-mediated coupling between aryl halides and aryl boronic acids under elevated temperatures (80–120°C) in polar solvents like DMF .

Key Parameters :

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Catalyst loading | 1–5 mol% Pd | Higher loading accelerates coupling but risks side products |

| Temperature | 80–120°C | Higher temps improve kinetics but may degrade sensitive groups |

| Reaction time | 12–24 hrs | Prolonged time may improve conversion but increase impurities |

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy group at C6 of naphthalene, benzoic acid protons) .

- LC-MS : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 305.1) and detects impurities .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond lengths and angles, critical for confirming stereochemistry .

Advanced Research Questions

Q. How can reaction yields be optimized during derivative synthesis?

Optimization strategies include:

- Catalyst screening : Testing Pd(II)/Cu(I) complexes (e.g., PdCl₂(dppf)) to enhance coupling efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve solubility of aromatic intermediates .

- Protecting groups : Temporarily protecting the carboxylic acid moiety (e.g., methyl ester) prevents side reactions during coupling .

Example : A 90% yield of this compound was achieved using Pd(OAc)₂ in DMF at 100°C for 18 hours .

Q. How should researchers resolve contradictions in crystallographic data?

Discrepancies (e.g., inconsistent space groups or bond angles) can arise from:

- Twinned crystals : Use SHELXD for dual-space refinement to deconvolute overlapping reflections .

- Disorder modeling : Apply PART instructions in SHELXL to refine disordered methoxy or naphthalene groups .

- Validation tools : Check R-factor convergence (<5%) and ADDSYM in PLATON to confirm symmetry .

Q. What methodologies are used to study biological interactions, such as enzyme inhibition?

- Tyrosinase inhibition assays : Competitive inhibition is measured by varying substrate (L-DOPA) and inhibitor concentrations, with benzoic acid derivatives competing for the copper-active site .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) between the compound and target enzymes .

- Molecular docking : Software like AutoDock Vina predicts binding poses using the compound’s crystal structure .

Q. How does the compound’s stability under acidic/basic conditions impact formulation?

- Acidic hydrolysis : The methoxy group resists cleavage, but prolonged exposure to 6M HCl at reflux decomposes the compound into naphthol and benzoic acid derivatives (90% degradation in 12 hours) .

- Basic conditions : Deprotonation of the carboxylic acid (pKa ~4.2) enhances solubility but may precipitate upon neutralization .

Mitigation : Use buffered solutions (pH 4–6) or lyophilization for long-term storage .

Q. What computational approaches support structure-activity relationship (SAR) studies?

Properties

IUPAC Name |

4-(6-methoxynaphthalen-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c1-21-17-9-8-15-10-14(6-7-16(15)11-17)12-2-4-13(5-3-12)18(19)20/h2-11H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHAKHWYFOPIVQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.